7-amino-4-methyl-1H-quinolin-2-one;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-4-methyl-1H-quinolin-2-one;methane is a compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-methyl-1H-quinolin-2-one involves several steps. One common method includes the reaction of aniline derivatives with malonic acid equivalents under specific conditions . The structural characterization of the compound is typically performed using techniques such as Fourier Transformed Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-amino-4-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
7-amino-4-methyl-1H-quinolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential use in treating diseases such as cancer and heart failure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-amino-4-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungal strains by interfering with their cellular processes. The compound’s effects are mediated through its binding to specific enzymes and receptors, leading to the disruption of essential biological functions .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
7-amino-3,4-dihydro-1H-quinolin-2-one: Similar in structure but with different functional groups and properties.
Uniqueness
7-amino-4-methyl-1H-quinolin-2-one stands out due to its unique combination of an amino group and a methyl group on the quinolinone core. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-amino-4-methyl-1H-quinolin-2-one;methane |
InChI |
InChI=1S/C10H10N2O.CH4/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9;/h2-5H,11H2,1H3,(H,12,13);1H4 |
InChI Key |
RHUGISNYRGUGML-UHFFFAOYSA-N |
Canonical SMILES |
C.CC1=CC(=O)NC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.